

GNF-7 Structure-Activity Relationship: A Technical Guide

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Compound of Interest		
Compound Name:	GNF-7	
Cat. No.:	B1671981	Get Quote

An In-depth Analysis for Researchers and Drug Development Professionals

GNF-7 has emerged as a significant multi-targeted kinase inhibitor, demonstrating potent activity against both the Trk family of neurotrophin receptors and Abl kinases. This dual inhibitory action presents a compelling therapeutic strategy for various malignancies, including neuroblastomas, non-small cell lung cancer, and chronic myeloid leukemia (CML), particularly in cases of resistance to existing therapies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of **GNF-7**, detailing the quantitative data, experimental protocols, and the intricate signaling pathways it modulates.

Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro inhibitory activities of **GNF-7** and its key analogs against a panel of kinases. The data highlights the structural modifications that influence potency and selectivity.

Compo und	R1	R2	TrkA IC50 (nM)	TrkB IC50 (nM)	TrkC IC50 (nM)	c-Abl IC50 (nM)	Bcr-Abl (T315I) IC50 (nM)
GNF-7	Н	CF3	<5	<5	<5	133[1]	61[1]
GNF-8	Cl	Н	10	12	8	>1000	>1000



Compound	Other Kinase Targets	IC50 (nM)	Cellular Activity (Ba/F3 cells) IC50 (nM)
GNF-7	ACK1	25	<11 (WT Bcr-Abl & mutants)[1]
GCK	8		
CSK	-	_	
p38α (MAPK14)	-	_	
Ephrin Receptors	-	_	
RIPK1	-	_	
RIPK3	-	_	

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of **GNF-7**.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of **GNF-7** and its analogs against purified kinase enzymes.

General Protocol:

- Reagents:
 - Purified recombinant kinase enzymes (e.g., TrkA, Abl).
 - Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 10% glycerol).
 - ATP (at or near the Km for each kinase).
 - Substrate peptide (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases).



- Test compounds (GNF-7 and analogs) dissolved in DMSO.
- Radiolabeled ATP ([y-32P]ATP or [y-33P]ATP).
- Phosphocellulose filter plates.
- Scintillation fluid.
- Procedure:
 - Prepare a serial dilution of the test compounds in DMSO.
 - 2. In a 96-well plate, add the kinase enzyme, substrate peptide, and test compound to the kinase buffer.
 - Initiate the kinase reaction by adding ATP and radiolabeled ATP.
 - 4. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
 - 5. Stop the reaction by adding a solution of phosphoric acid.
 - 6. Transfer the reaction mixture to a phosphocellulose filter plate.
 - 7. Wash the filter plate multiple times with phosphoric acid to remove unincorporated ATP.
 - 8. Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
 - Calculate the percent inhibition for each compound concentration relative to a DMSO control.
- 10. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assays

Objective: To evaluate the anti-proliferative activity of **GNF-7** and its analogs in cell lines dependent on Trk or Abl kinase activity.

General Protocol:



· Cell Lines:

- Ba/F3 cells engineered to express Bcr-Abl (wild-type or mutants like T315I).
- Cancer cell lines with Trk fusions (e.g., KM12).
- NRAS mutant cell lines (e.g., MOLM-13, OCI-AML3).[2]

· Reagents:

- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- Test compounds (GNF-7 and analogs) dissolved in DMSO.
- Cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

- 1. Seed the cells in a 96-well plate at a predetermined density.
- 2. Add serial dilutions of the test compounds to the wells.
- 3. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
- 4. Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
- 5. Measure the luminescence or fluorescence using a plate reader.
- 6. Calculate the percent inhibition of cell proliferation for each compound concentration.
- 7. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

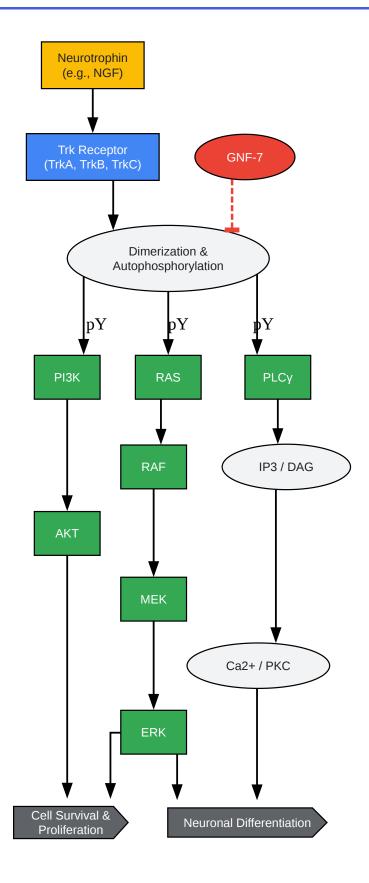
Signaling Pathways and Experimental Workflows



The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by **GNF-7** and a typical experimental workflow for its evaluation.

Trk Signaling Pathway



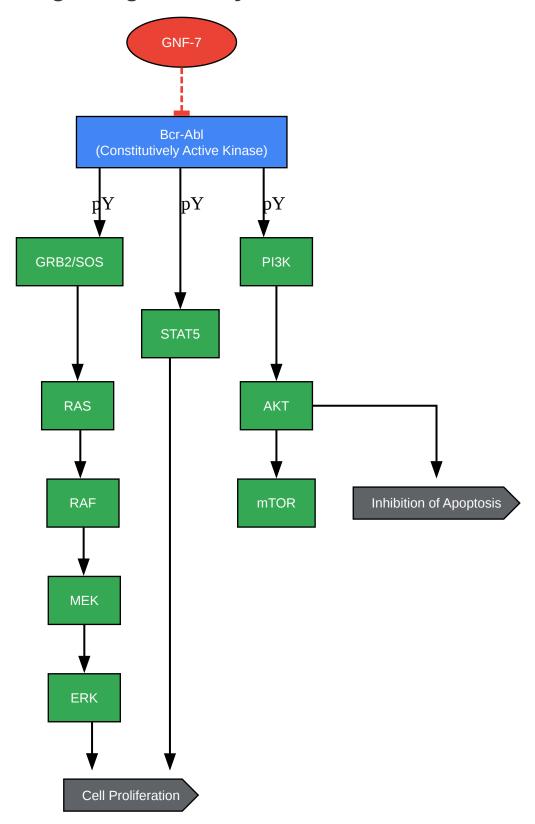


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Caption: Trk signaling pathway and the inhibitory action of GNF-7.



Bcr-Abl Signaling Pathway

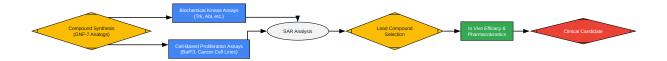


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Caption: Bcr-Abl signaling pathway and the inhibitory action of GNF-7.[3]

GNF-7 Evaluation Workflow



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Caption: A typical workflow for the evaluation of **GNF-7** and its analogs.

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